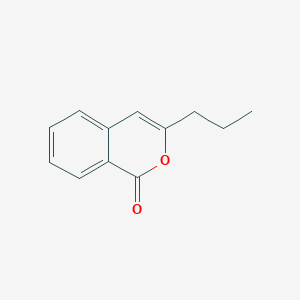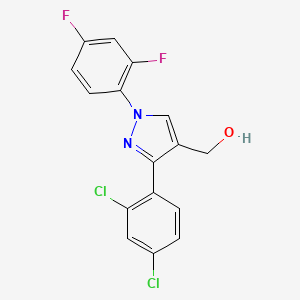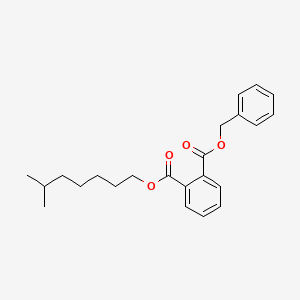![molecular formula C27H28N2O7 B12004561 [2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 765288-11-7](/img/structure/B12004561.png)
[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C26H21ClN2O6S , is a fascinating member of the benzothiophene family. Its systematic name is quite a mouthful, so let’s break it down:
2-Methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl 4-propoxybenzoate: is a synthetic molecule with intriguing properties.
Preparation Methods
Synthetic Routes:
-
Hydrazinolysis Method
- Start with 4-propoxybenzoic acid .
- React it with 2-methoxyphenylhydrazine to form the hydrazide intermediate.
- Next, treat the hydrazide with 4-methoxyphenoxyacetyl chloride to yield the desired compound.
-
Alternative Route
- Begin with 4-propoxybenzoic acid .
- React it with 2-methoxyphenylhydrazine to form the hydrazide intermediate.
- Then, react the hydrazide with 4-methoxyphenoxyacetic anhydride to obtain the target compound.
Industrial Production:
- While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using the above routes.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a in organic synthesis.
Biology: Investigated for its potential as an .
Medicine: Under study for its and properties.
Industry: Employed in the production of .
Mechanism of Action
- The compound likely interacts with specific cellular receptors or enzymes , modulating relevant pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Its combination of a benzothiophene core, acetyl hydrazine moiety, and methoxyphenyl groups sets it apart.
Similar Compounds:
Properties
CAS No. |
765288-11-7 |
|---|---|
Molecular Formula |
C27H28N2O7 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H28N2O7/c1-4-15-34-21-12-10-20(11-13-21)27(31)36-24-14-9-19(16-25(24)33-3)17-28-29-26(30)18-35-23-8-6-5-7-22(23)32-2/h5-14,16-17H,4,15,18H2,1-3H3,(H,29,30)/b28-17+ |
InChI Key |
XIBGWYAWWHEQNX-OGLMXYFKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B12004482.png)


![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B12004497.png)


![Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B12004534.png)

![4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B12004542.png)


![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3,4-dichlorobenzoate](/img/structure/B12004575.png)


